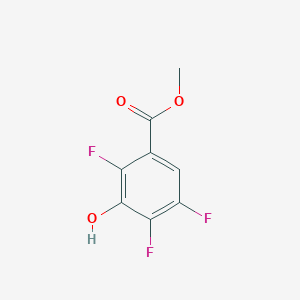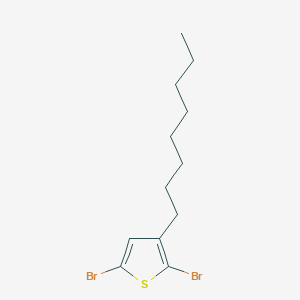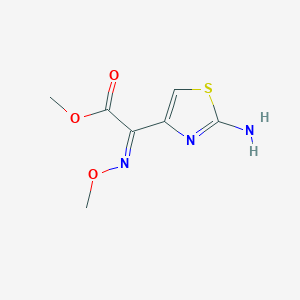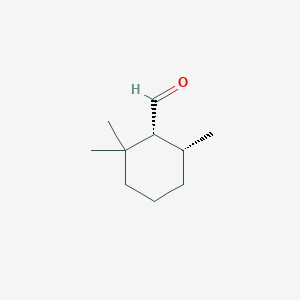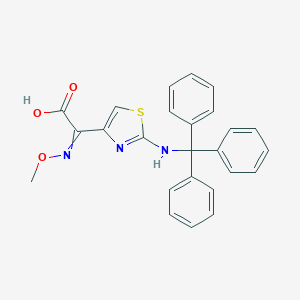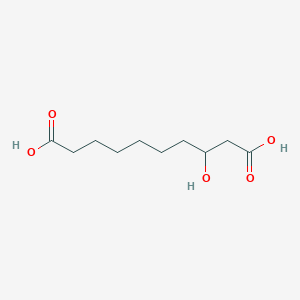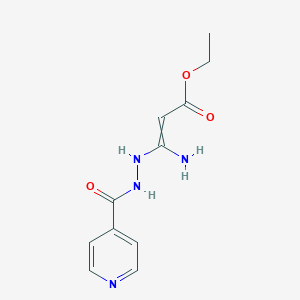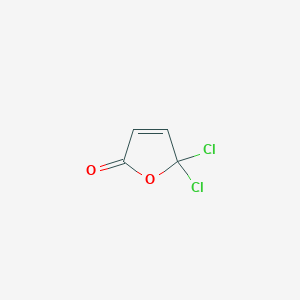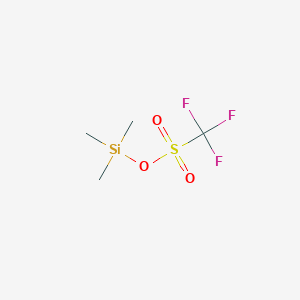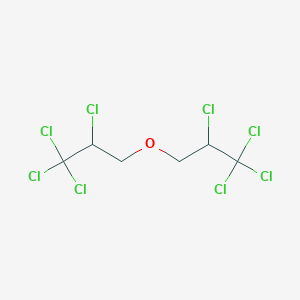
Mirisetron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirisetron is a small molecule drug that acts as a 5-HT3 receptor antagonist. It was initially developed by Pfizer Inc. for the treatment of anxiety and sleep disorders. The compound has the molecular formula C24H31N3O2 and a molecular weight of 393.52 g/mol .
Preparation Methods
The synthesis of Mirisetron involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of a quinoline derivative with a cyclohexylamine derivative under specific conditions to form the final product. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial production methods for this compound are not well-documented in the public domain, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Mirisetron undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mirisetron has been studied extensively for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: this compound is used as a reference compound in studies involving 5-HT3 receptor antagonists.
Medicine: Although its development was discontinued, this compound was initially investigated for the treatment of anxiety and sleep disorders.
Mechanism of Action
Mirisetron exerts its effects by antagonizing the 5-HT3 receptor, a subtype of serotonin receptor. By blocking this receptor, this compound can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in regulating mood, cognition, and other physiological processes. The molecular targets and pathways involved include the central nervous system and various neurotransmitter pathways .
Comparison with Similar Compounds
Mirisetron is unique among 5-HT3 receptor antagonists due to its specific chemical structure and pharmacological profile. Similar compounds include:
Ondansetron: Another 5-HT3 receptor antagonist used primarily for the treatment of nausea and vomiting.
Granisetron: Used for similar indications as Ondansetron, with a slightly different chemical structure.
Palonosetron: Known for its longer half-life and higher receptor binding affinity compared to other 5-HT3 receptor antagonists.
This compound’s uniqueness lies in its specific binding affinity and the potential cognitive-enhancing effects observed in preclinical studies .
Properties
CAS No. |
135905-89-4 |
|---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29)/t16?,18-,19+ |
InChI Key |
RFXHBILZLMJCSN-JLYLLQBASA-N |
SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |
Synonyms |
mirisetron mirisetron hydrochloride mirisetron maleate N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-) SEC 579 SEC-579 WAY 100579 WAY-100579 WAY-SEC-579 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


